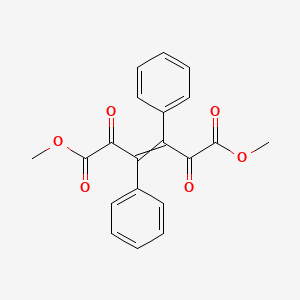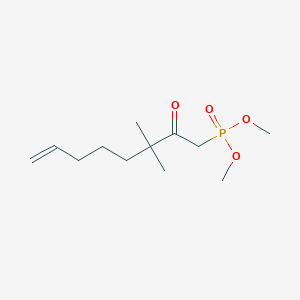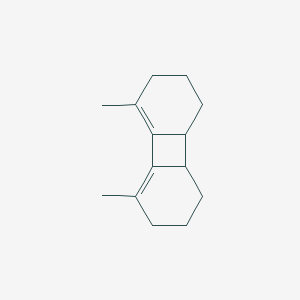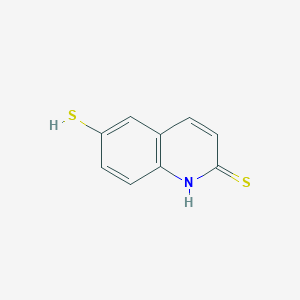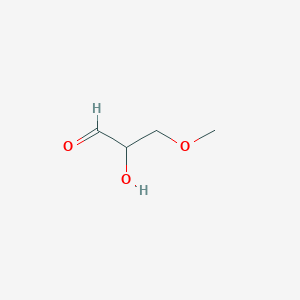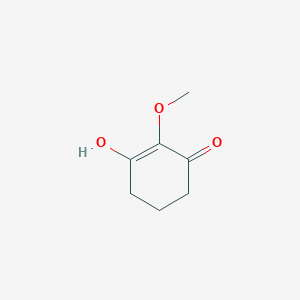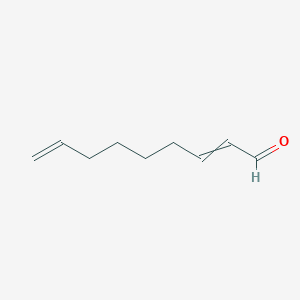
Nona-2,8-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-2,8-dienal is a biogenic acyclic aldehyde with the chemical formula C₉H₁₄O. It is known for its distinctive odor and is found in various natural sources, including certain plants and essential oils
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nona-2,8-dienal can be synthesized through several methods, including the aldol condensation of smaller aldehydes or ketones. One common synthetic route involves the reaction of hexanal with acrolein under basic conditions to form the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of nonadiene. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Nona-2,8-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanoic acid.
Reduction: Reduction of this compound yields nonadienol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Nonadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nona-2,8-dienal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which nona-2,8-dienal exerts its effects involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in further chemical reactions. Its unsaturated nature allows it to undergo addition reactions with nucleophiles, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
2,4-Nonadienal: Another unsaturated aldehyde with similar chemical properties.
Nonanal: A saturated aldehyde with a similar carbon chain length but lacking the double bonds.
2,6-Nonadienal: An isomer with double bonds at different positions.
Uniqueness: Nona-2,8-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and odor properties. This makes it particularly valuable in applications where these characteristics are desired .
Eigenschaften
CAS-Nummer |
102877-15-6 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
nona-2,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,7-9H,1,3-6H2 |
InChI-Schlüssel |
ZWSQVNVYDZKIEV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


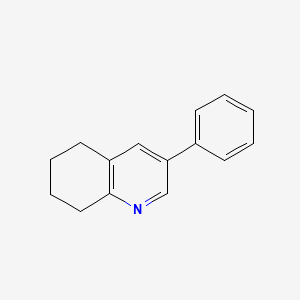
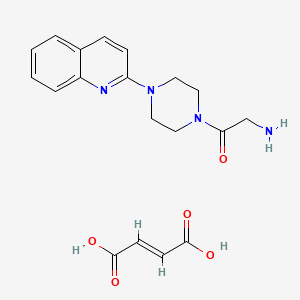

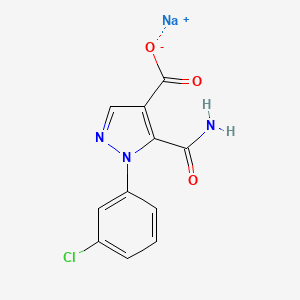
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
